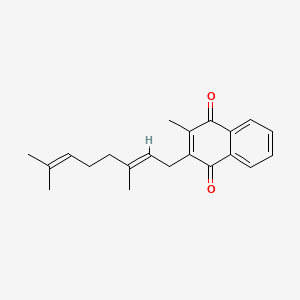
2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone is a chemical compound known for its unique structure and properties. It is a derivative of naphthoquinone, which is a class of organic compounds with significant biological and chemical importance. The compound features a naphthoquinone core with a 3,7-dimethyl-2,6-octadienyl side chain, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone typically involves the reaction of 3-methyl-1,4-naphthoquinone with 3,7-dimethyl-2,6-octadienyl derivatives under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where the naphthoquinone is alkylated with the dimethyl-octadienyl compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the naphthoquinone core or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different functional groups attached to the naphthoquinone core or the side chain.
Wissenschaftliche Forschungsanwendungen
2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases where quinone derivatives are effective.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone involves its interaction with various molecular targets and pathways. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer activity, where the compound can selectively induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,7-Dimethyl-2,6-octadienyl)-1,4-naphthoquinone: Similar structure but with different substitution patterns.
3,7-Dimethyl-2,6-octadienyl acetate: A related compound with an acetate group instead of the naphthoquinone core.
Geranyl acetate: Another related compound with a similar side chain but different core structure.
Uniqueness
2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone is unique due to its specific combination of the naphthoquinone core and the dimethyl-octadienyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1163-13-9 |
|---|---|
Molekularformel |
C21H24O2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C21H24O2/c1-14(2)8-7-9-15(3)12-13-17-16(4)20(22)18-10-5-6-11-19(18)21(17)23/h5-6,8,10-12H,7,9,13H2,1-4H3/b15-12+ |
InChI-Schlüssel |
PTWSIIUEOFZCHW-NTCAYCPXSA-N |
Isomerische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC=C(C)C |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


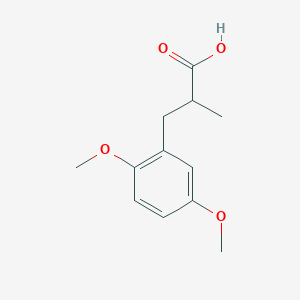
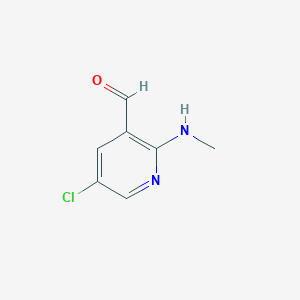
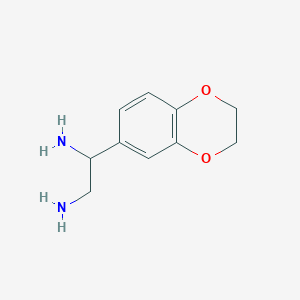
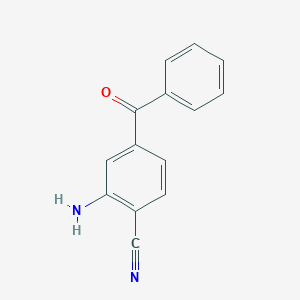
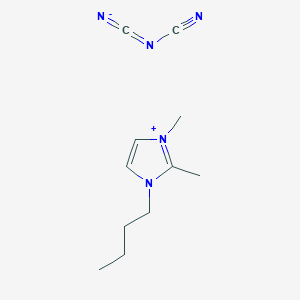
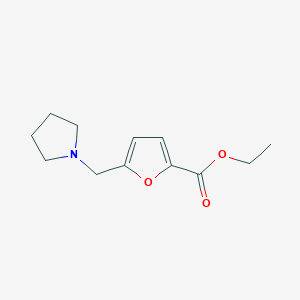
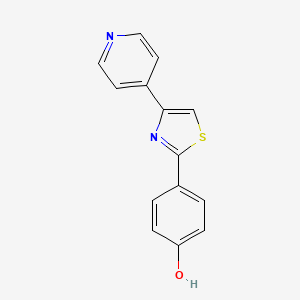

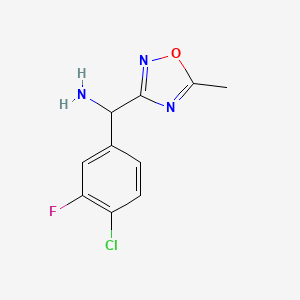

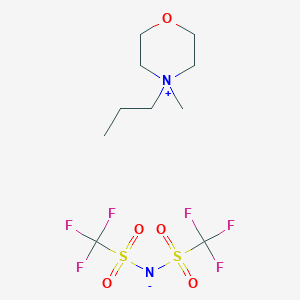

![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B15095210.png)

